![molecular formula C13H13N3O2 B5568231 2-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylacetamide](/img/structure/B5568231.png)

2-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

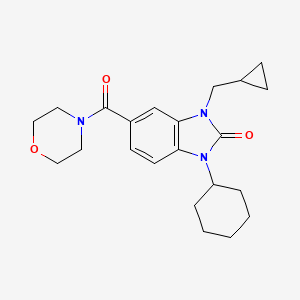

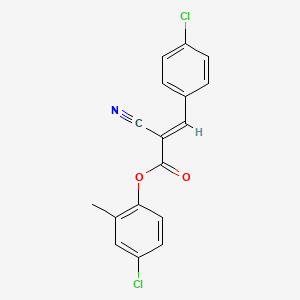

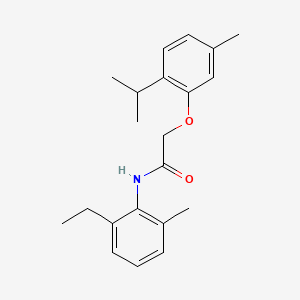

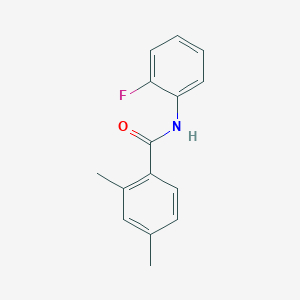

The synthesis of 2-[(4-Methyl-2-pyrimidinyl)oxy]-N-phenylacetamide and its derivatives typically involves multi-step chemical processes. For example, the synthesis of certain acetamide derivatives has been described through a sequence that starts with methyl 3-methoxy-5-methylbenzoate, leading to compounds with potential anticancer activity (Al-Sanea et al., 2020). Another approach involves the synthesis of classical and nonclassical antifolates, highlighting the versatility of pyrimidinyl compounds in medicinal chemistry (Gangjee et al., 2008).

Molecular Structure Analysis

The molecular structure of 2-[(4-Methyl-2-pyrimidinyl)oxy]-N-phenylacetamide and related compounds has been elucidated using various analytical techniques, including X-ray crystallography. Studies have confirmed the structures of reaction products and intermediates, providing insight into the compound's chemical behavior and reactivity (Janardhan et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of 2-[(4-Methyl-2-pyrimidinyl)oxy]-N-phenylacetamide includes its participation in various synthetic pathways to yield novel compounds with potential biological activities. For instance, its derivatives have been synthesized for antioxidant activity assessment, highlighting the compound's utility in creating molecules with desired biological properties (Dhakhda et al., 2021).

Applications De Recherche Scientifique

Antiasthma Agents

Research indicates the development of compounds related to pyrimidines as mediator release inhibitors, potentially offering new pathways for antiasthma therapies. The study involved the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, demonstrating their activity as mediator release inhibitors through human basophil histamine release assays, pointing towards their application in pharmacological and toxicological studies for asthma treatment (J. Medwid et al., 1990).

Antimicrobial Agents

A series of pyrimidinones and oxazinones, synthesized using citrazinic acid, exhibited antimicrobial properties. This research showcases the potential of pyrimidine derivatives in developing new antimicrobial agents, offering insights into their synthesis and effectiveness against bacterial and fungal infections (Aisha Hossan et al., 2012).

Dual Inhibitors for Cancer Therapy

The synthesis of dual inhibitors targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR) from pyrimidine derivatives points to a promising approach in cancer therapy. These compounds showcase potent inhibitory activity, underlining the potential of pyrimidine scaffolds in designing drugs for cancer treatment (A. Gangjee et al., 2008).

Cytotoxic Activity in Cancer Cell Lines

Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives revealed appreciable cytotoxic activity against several cancer cell lines. This indicates the potential of such compounds in developing new anticancer agents, highlighting the role of pyrimidine derivatives in cancer research (M. M. Al-Sanea et al., 2020).

Anti-inflammatory Agents

Studies on the synthesis of pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents using citrazinic acid demonstrate the potential of pyrimidine derivatives in treating inflammatory conditions. This research highlights the synthesis process and the anti-inflammatory activity of these compounds, comparing their effectiveness to Prednisolone (A. Amr et al., 2007).

Propriétés

IUPAC Name |

2-(4-methylpyrimidin-2-yl)oxy-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-10-7-8-14-13(15-10)18-9-12(17)16-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRDHXAVGGGXJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,7aR*)-1-(3-methoxypropanoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568155.png)

![1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B5568159.png)

![1-[2-(4-{[4-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]piperazine](/img/structure/B5568175.png)

![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)

![5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole](/img/structure/B5568191.png)

![(4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568199.png)

![N-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568205.png)

![(3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B5568223.png)

![8-[(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568226.png)

![3-methyl-1H-pyrazole-4,5-dione 4-[(4-bromo-3-chlorophenyl)hydrazone]](/img/structure/B5568243.png)